molecular formula C12H21NO2 B2584019 ethyloctahydro-1H-quinolizine-9a-carboxylate CAS No. 2408969-54-8

ethyloctahydro-1H-quinolizine-9a-carboxylate

Cat. No.: B2584019
CAS No.: 2408969-54-8
M. Wt: 211.305
InChI Key: RAQDZRXQJQZSDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate typically involves the reaction of quinolizine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyloctahydro-1H-quinolizine-9a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, such as carboxylic acids, alcohols, and amines .

Mechanism of Action

The mechanism of action of ethyloctahydro-1H-quinolizine-9a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyloctahydro-1H-quinolizine-9a-carboxylate can be compared with other quinolizine derivatives and related compounds:

    Quinolone: Quinolones are a class of compounds known for their antimicrobial activity.

    4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities.

    Alkyl-substituted quinolizines: These compounds have various alkyl groups attached to the quinolizine ring, affecting their chemical and biological properties.

Properties

IUPAC Name

ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-3-5-9-13(12)10-6-4-8-12/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQDZRXQJQZSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCN1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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